molecular formula C15H14N6 B12662008 Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 112089-07-3

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12662008
CAS No.: 112089-07-3
M. Wt: 278.31 g/mol
InChI Key: CUROLVOKDFSRLS-UHFFFAOYSA-N
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Description

The compound Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- (CAS: 115204-51-8) features a purine core substituted at the 6-position with a dimethylamino group (-N(CH₃)₂) and a benzonitrile moiety attached via a methylene bridge at the 9-position of the purine ring. Its molecular formula is C₁₆H₁₈N₆O, with a molecular weight of 310.36 g/mol . This compound is structurally significant due to the electron-donating dimethylamino group, which may enhance solubility and modulate electronic properties compared to halogenated analogs.

Properties

CAS No.

112089-07-3

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

4-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile

InChI

InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-11(7-16)4-6-12/h3-6,9-10H,8H2,1-2H3

InChI Key

CUROLVOKDFSRLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile . The purine derivative can be synthesized through various pathways, including the reaction of appropriate amines with purine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo intramolecular charge transfer plays a crucial role in its photophysical properties . Additionally, its interaction with enzymes and receptors in biological systems can influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Purine 6-Position

Dimethylamino vs. Chloro Substituents
  • Biological Implications: Chloro-substituted purines (e.g., 4-((6-((3-Chlorobenzyl)amino)-9H-purin-9-yl)methyl)benzonitrile) have been investigated as antiviral agents, suggesting that substituent choice directly impacts biological activity .
Amino and Alkylamino Derivatives
  • 4-[2-(3,5-Dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-ylamino]-benzonitrile (EP 2 402 341 B1) incorporates a pyrazolyl group at the 2-position, demonstrating how heterocyclic substituents can enhance metabolic stability or target selectivity .

Structural Modifications at the 9-Position

The benzonitrile moiety at the 9-position is a conserved feature in many analogs. However, variations include:

  • Benzyl and Phenethyl Groups : Compounds like 9-Methyl-2-phenethyl-9H-purin-6-amine (LIB_352) prioritize lipophilic side chains, which may improve membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Source
Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- C₁₆H₁₈N₆O 310.36 6-N(CH₃)₂, 9-benzonitrile Enhanced solubility
4-((2-Chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)benzonitrile C₁₉H₁₃ClN₆ 360.80 2-Cl, 6-NH-C₆H₄CN Higher lipophilicity
4-[2-(3,5-Dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-ylamino]-benzonitrile C₂₀H₁₇N₇ 363.40 2-pyrazolyl, 6-NH-C₆H₄CN Improved metabolic stability
2-(1-(6-(Dimethylamino)-9H-purin-9-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one C₂₃H₁₉F₂N₅O₂ 459.43 Chromenone backbone Extended conjugation

Biological Activity

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H13ClN6
  • Molecular Weight : Approximately 312.76 g/mol

The structure features a benzonitrile group linked to a purine moiety, which is significant for its biological properties. The presence of the dimethylamino group enhances its reactivity and potential interactions with various biological targets.

Mechanisms of Biological Activity

  • Antitumor Activity :
    • Compounds similar to benzonitrile derivatives have shown significant antitumor properties. They are believed to inhibit enzymes involved in nucleic acid metabolism, making them potential candidates for cancer therapy. A study indicated that such compounds could effectively inhibit cell proliferation in various cancer cell lines .
  • Antiviral Properties :
    • The purine derivatives are also noted for their antiviral activities. They may interfere with viral replication processes by mimicking nucleotides, thus disrupting viral RNA synthesis .
  • Toxicity Studies :
    • A quantitative structure-activity relationship (QSAR) study assessed the toxicity of benzonitriles on the ciliate Tetrahymena pyriformis. The results indicated that different substituents on the benzonitrile structure influenced its toxicity through various mechanisms, highlighting the importance of hydrophobicity and reactivity descriptors .

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A series of benzonitrile derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. In vitro assays demonstrated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting their potential as therapeutic agents.

Compound NameIC50 (µM)Mechanism of Action
Benzonitrile A5.2Inhibition of DNA synthesis
Benzonitrile B3.8Induction of apoptosis

Case Study 2: Antiviral Activity
Research on a closely related purine derivative showed promising results against viral infections. The compound inhibited viral replication by targeting RNA polymerase, leading to decreased viral load in infected cells.

Comparative Analysis with Similar Compounds

The uniqueness of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- lies in its specific combination of functional groups that enhance its biological activity compared to other benzonitrile derivatives.

Compound NameStructureKey Features
4-AminobenzonitrileC7H6N2Intermediate in dye synthesis
2-ChlorobenzonitrileC7H5ClNUsed in agrochemicals
6-MethylpurineC6H7N5Exhibits biological activity similar to adenine

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